5-chloro-3-phenyl-1H-pyrazole
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Overview
Description
5-Chloro-3-phenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. The presence of a chlorine atom at the 5-position and a phenyl group at the 3-position makes this compound unique. Pyrazoles have gained significant attention due to their diverse biological activities and applications in medicinal chemistry, agrochemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-phenyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, the reaction of phenylhydrazine with 1,3-dichloroacetone under basic conditions can yield this compound. Another method involves the use of 3-phenyl-1H-pyrazole-5-carbaldehyde as an intermediate, which can be chlorinated using phosphorus oxychloride (POCl3) in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to yield pyrazolines.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with alkynes or alkenes to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Substitution: Formation of 5-amino-3-phenyl-1H-pyrazole or 5-thio-3-phenyl-1H-pyrazole.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 5-chloro-3-phenyl-1H-pyrazoline.
Scientific Research Applications
5-Chloro-3-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of anti-inflammatory, anticancer, and antimicrobial agents.
Agrochemistry: It is used in the synthesis of herbicides and insecticides.
Material Science: It is employed in the design of organic semiconductors and light-emitting diodes (LEDs).
Coordination Chemistry: It acts as a ligand in the formation of metal complexes with potential catalytic and therapeutic applications
Mechanism of Action
The mechanism of action of 5-chloro-3-phenyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it can inhibit cyclooxygenase (COX) enzymes to reduce inflammation or bind to DNA to interfere with cancer cell proliferation. The presence of the chlorine atom and phenyl group can enhance its binding affinity and selectivity towards specific targets .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1H-pyrazole: Lacks the chlorine atom at the 5-position.
5-Chloro-1H-pyrazole: Lacks the phenyl group at the 3-position.
5-Chloro-3-methyl-1H-pyrazole: Contains a methyl group instead of a phenyl group at the 3-position.
Uniqueness
5-Chloro-3-phenyl-1H-pyrazole is unique due to the combined presence of the chlorine atom and phenyl group, which can significantly influence its chemical reactivity and biological activity. This combination can enhance its potential as a versatile scaffold for the development of novel compounds with improved pharmacological properties .
Properties
IUPAC Name |
5-chloro-3-phenyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZNWPIDKSKFOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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